molecular formula C33H57N3O6 B14894376 Boc-l-lys(dde)-oh dcha

Boc-l-lys(dde)-oh dcha

Cat. No.: B14894376
M. Wt: 591.8 g/mol
InChI Key: MKNHYUNWTCHWPY-UQKRIMTDSA-N
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Description

Boc-l-lys(dde)-oh dcha: is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and contains a tert-butyloxycarbonyl (Boc) protecting group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group. These protecting groups are used to prevent unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-l-lys(dde)-oh dcha involves the protection of the amino and carboxyl groups of lysine. The tert-butyloxycarbonyl (Boc) group is introduced by reacting lysine with di-tert-butyl dicarbonate under basic conditions. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is introduced by reacting the Boc-protected lysine with the appropriate Dde reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Boc-l-lys(dde)-oh dcha undergoes several types of reactions, including deprotection, substitution, and coupling reactions.

Common Reagents and Conditions:

    Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane, while the Dde group can be removed using hydrazine in methanol.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

    Coupling: The carboxyl group can be activated using carbodiimides and coupled with amines to form peptide bonds.

Major Products: The major products formed from these reactions include deprotected lysine derivatives and peptide chains.

Scientific Research Applications

Chemistry: Boc-l-lys(dde)-oh dcha is widely used in peptide synthesis as a building block. The protecting groups allow for selective reactions, enabling the synthesis of complex peptides.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs.

Medicine: In medicine, this compound is used in the development of peptide-based therapeutics. The compound’s ability to form stable peptide bonds makes it valuable in drug design.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.

Mechanism of Action

The mechanism of action of Boc-l-lys(dde)-oh dcha involves the selective protection and deprotection of amino and carboxyl groups. The Boc group protects the amino group from unwanted reactions, while the Dde group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.

Comparison with Similar Compounds

    Boc-l-lys-oh: This compound contains only the Boc protecting group and is used in similar applications.

    Fmoc-l-lys(dde)-oh: This compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the Boc group.

    Cbz-l-lys(dde)-oh: This compound contains a benzyloxycarbonyl (Cbz) protecting group instead of the Boc group.

Uniqueness: Boc-l-lys(dde)-oh dcha is unique due to the combination of Boc and Dde protecting groups. This combination allows for selective protection and deprotection, enabling the synthesis of complex peptides with high precision.

Properties

Molecular Formula

C33H57N3O6

Molecular Weight

591.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C21H34N2O6.C12H23N/c1-13(17-15(24)11-21(5,6)12-16(17)25)22-10-8-7-9-14(18(26)27)23-19(28)29-20(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h14,24H,7-12H2,1-6H3,(H,23,28)(H,26,27);11-13H,1-10H2/t14-;/m0./s1

InChI Key

MKNHYUNWTCHWPY-UQKRIMTDSA-N

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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